4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl-
Description
The compound 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is a heterocyclic organic molecule featuring an isoxazole ring fused with a pyrimidinone moiety. The structure includes a 3,5-dimethyl-substituted isoxazole linked via a propanamide chain to a pyrimidinyl group substituted with a 4-methoxyphenyl ring at the 4-position and a ketone at the 6-position.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-18(15(2)29-24-14)8-9-20(26)22-10-11-25-13-23-19(12-21(25)27)16-4-6-17(28-3)7-5-16/h4-7,12-13H,8-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQRJMUOMGPGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118218 | |
| Record name | 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351654-34-6 | |
| Record name | 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351654-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Acetylacetone with Hydroxylamine
Acetylacetone (2,4-pentanedione) undergoes cyclization with hydroxylamine hydrochloride in a basic aqueous-ethanol medium. Sodium carbonate facilitates deprotonation, enabling nucleophilic attack by hydroxylamine on the diketone:
Conditions :
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Reflux at 80°C for 4 hours
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Ethanol-water (3:1 v/v) as solvent
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Post-reaction acidification to pH 2–3 with 6 M HCl
Yield : 85–90% after crystallization in ethanol.
Functionalization to 4-Propanamide Substituent
The 4-position of the isoxazole is functionalized via acylation followed by amidation:
Propionylation at C4
3,5-Dimethylisoxazole is treated with propionyl chloride under Friedel-Crafts conditions:
Optimization :
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Dichloromethane (DCM) as solvent
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0°C reaction temperature to minimize side reactions
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Triethylamine as acid scavenger
Yield : 78% after silica gel chromatography.
Conversion to Propanamide
The propionyl intermediate is reacted with ammonium hydroxide to form the primary amide:
Conditions :
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Reflux in ethanol for 6 hours
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Crystallization in isopropanol for purification
Synthesis of 4-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyrimidine
The pyrimidinone fragment is synthesized via a Biginelli reaction:
Biginelli Condensation
4-Methoxybenzaldehyde, urea, and ethyl acetoacetate condense in acidic ethanol:
Conditions :
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12-hour reflux
-
Catalyst: Concentrated HCl
Yield : 70% after recrystallization from ethanol.
Coupling of Isoxazolepropanamide and Pyrimidinyl Ethylamine
The final step involves conjugating the two fragments via an ethylenediamine linker:
Amide Bond Formation
The propanamide and ethylamine intermediates are coupled using EDCl/HOBt:
Optimization :
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Dimethylformamide (DMF) as solvent
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Room temperature, 24-hour stirring
Yield : 65% after column chromatography.
Process Optimization and Scalability
Key parameters for industrial adaptation include:
Solvent Selection
Crystallization Protocols
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | (δ, ppm) | IR (cm) |
|---|---|---|
| 3,5-Dimethylisoxazole | 2.35 (s, 6H, CH), 6.15 (s, 1H) | 1650 (C=N), 1550 (C-O) |
| Pyrimidinone ethylamine | 3.80 (s, 3H, OCH), 6.90–7.40 (m, 4H) | 1700 (C=O), 1600 (C=N) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, neuroprotective, and antiviral properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
a) N-(3,4-Dichlorophenyl) Propanamide (Propanil)
- Structure : A simple propanamide derivative with a dichlorophenyl substituent.
- Key Differences: Lacks the isoxazole-pyrimidinone scaffold.
- Applications : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Bioactivity : Less complex mechanism compared to the target compound, which likely engages multiple binding sites due to its extended heterocyclic system.
b) N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim)
c) N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide (Isoxaben)
- Structure : Isoxazole linked to a benzamide via an alkyl chain.
- Key Differences: Shares the isoxazole core but replaces the pyrimidinone with a benzamide.
- Applications : Herbicide targeting cellulose biosynthesis .
- Selectivity: The benzamide moiety may confer different solubility and membrane permeability compared to the pyrimidinone-ethylpropanamide chain in the target compound.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and lipophilicity suggest enhanced membrane penetration compared to Propanil but similar bioavailability to Isoxaben.
- The pyrimidinone’s ketone group may facilitate hydrogen bonding with biological targets, a feature absent in simpler analogues like Propanil .
Biological Activity
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is a synthetic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique molecular structure, is explored for its effects on various biological systems, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound primarily revolves around its cytotoxic properties against cancer cell lines and its mechanism of action involving inhibition of specific cellular pathways. The following sections detail key findings from various studies.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of 4-Isoxazolepropanamide on different cancer cell lines. Notably:
- HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective dose levels.
- HepG2 Cells : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against multiple cancer types.
Table 1: Cytotoxic Activity of 4-Isoxazolepropanamide
The mechanism through which 4-Isoxazolepropanamide exerts its effects involves modulation of key signaling pathways related to cell proliferation and apoptosis. Research indicates that it may inhibit the activity of certain kinases involved in tumor growth.
Case Studies
A series of case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A clinical trial evaluating the efficacy of this compound in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses.
- Case Study 2 : In vitro studies demonstrated that the compound not only induced apoptosis in cancer cells but also inhibited migration and invasion, highlighting its potential as a multi-functional therapeutic agent.
Q & A
Q. Precautions :
- Conduct reactions under nitrogen to prevent oxidation .
- Monitor temperature (<60°C) to avoid thermal decomposition .
Advanced: How can synthetic yields be improved for the pyrimidinyl-ethyl intermediate?
Answer:
Yield optimization strategies:
- Catalysis : Use Pd/C or Ni catalysts for coupling reactions to reduce side products .
- Solvent Selection : Replace polar aprotic solvents (DMF) with THF to enhance nucleophilic substitution efficiency .
- Reaction Monitoring : Employ TLC (Rf = 0.3–0.5 in EtOAc/hexane) to terminate reactions at ~85% completion, minimizing byproducts .
Q. Data :
- Yield increased from 72% to 83% by switching to THF and reducing reaction time .
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Answer:
Key SAR insights:
- Pyrimidinone Core : The 4-(4-methoxyphenyl) group enhances binding to kinase targets; substituents at C6 (oxo group) modulate solubility .
- Isoxazole Moiety : Methyl groups at C3/C5 improve metabolic stability but reduce cellular permeability .
Q. Modification Strategies :
- Introduce electron-withdrawing groups (e.g., Cl) at the pyrimidinone C2 position to enhance target affinity .
- Replace the ethyl linker with a PEG spacer to improve solubility without compromising activity .
Q. Validation :
- Comparative assays using analogs with fluorophenyl vs. methoxyphenyl groups showed a 2.5-fold increase in IC₅₀ for kinase inhibition .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?
Answer:
Contradictions often arise from:
- Solvent Polarity : NMR shifts vary with DMSO-d₆ vs. CDCl₃; standardize solvents .
- Tautomerism : The pyrimidinone 6-oxo group may exhibit keto-enol tautomerism, altering peak multiplicity .
Q. Resolution Protocol :
Control Experiments : Repeat synthesis using identical reagents and conditions .
2D NMR (COSY, HSQC) : Assign ambiguous peaks and confirm tautomeric states .
Theoretical Calculations : Compare experimental NMR with DFT-predicted shifts (e.g., Gaussian 16) .
Example :
A batch with δ 8.2 ppm (pyrimidinone H) shifted to δ 8.5 ppm due to residual DMF; switching to THF resolved the issue .
Advanced: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
Answer:
Primary Assays :
- Kinase Inhibition Profiling : Use recombinant kinases (e.g., EGFR, CDK2) in ADP-Glo™ assays .
- Cellular Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
Q. Secondary Assays :
- Selectivity Screening : Kinome-wide profiling (e.g., DiscoverX) to identify off-target effects .
- Apoptosis Markers : Western blot for caspase-3/9 activation .
Q. Data Interpretation :
- A 10 nM IC₅₀ against CDK2 and >100 nM against non-target kinases indicates high selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
